![molecular formula C8H11NO3S B11898845 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88063-80-3](/img/structure/B11898845.png)
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a unique structure that includes a sulfur atom, an oxygen atom, and a nitrogen atom within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or ester derivatives.
Scientific Research Applications
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3-azaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but lacks the hydroxyl and sulfanylidene groups.
1-Oxa-4-azaspiro[4.5]decan-3-one: Another related compound with a different substitution pattern on the spiro ring.
Uniqueness
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both a hydroxyl group and a sulfanylidene group within its spirocyclic structure. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
88063-80-3 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H11NO3S/c10-6-8(4-2-1-3-5-8)12-7(13)9(6)11/h11H,1-5H2 |
InChI Key |
KLJVHAGCXLYLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=S)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


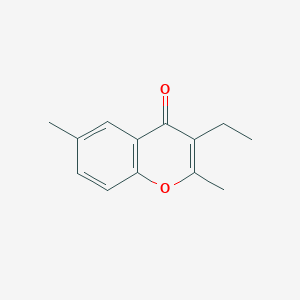
![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)
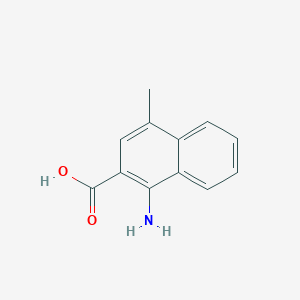

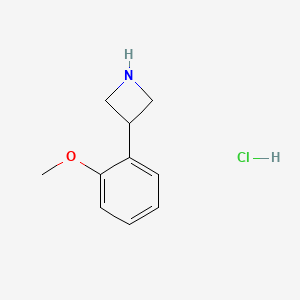

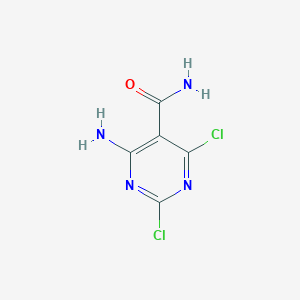
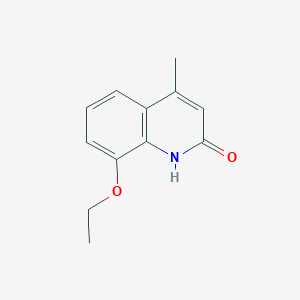
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)
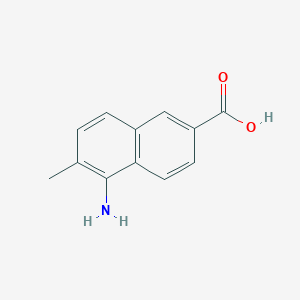

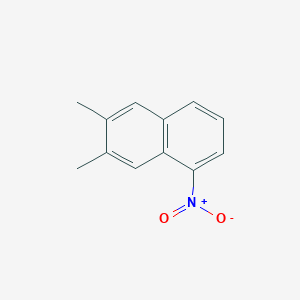

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)
